molecular formula C7H9F2N3O B11791067 1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine

1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine

Cat. No.: B11791067
M. Wt: 189.16 g/mol
InChI Key: AFZIMNHTNWFTRJ-UHFFFAOYSA-N
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Description

1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine is a compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique structure combining a difluoromethyl group with an oxadiazole ring and a cyclobutanamine moiety, making it a versatile candidate for various chemical and biological applications.

Preparation Methods

One common method includes the use of difluoromethylating agents such as (difluoromethyl)trimethylsilane in the presence of catalysts like cesium fluoride or cesium carbonate in a dimethylformamide (DMF) solution . The reaction conditions are generally mild, allowing for efficient incorporation of the difluoromethyl group into the target molecule.

Industrial production methods may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity of the final product. These methods are designed to be scalable and cost-effective, meeting the demands of pharmaceutical and chemical industries.

Chemical Reactions Analysis

1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as palladium or nickel complexes, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.

Mechanism of Action

The mechanism of action of 1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine involves its interaction with specific molecular targets. For instance, as an HDAC6 inhibitor, the compound binds to the active site of the enzyme, blocking its activity and leading to the accumulation of acetylated proteins. This inhibition can modulate various cellular processes, including gene expression, protein stability, and cell signaling pathways .

Comparison with Similar Compounds

1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine can be compared with other difluoromethylated compounds, such as:

The uniqueness of this compound lies in its combination of the difluoromethyl group with an oxadiazole ring and a cyclobutanamine moiety, providing distinct chemical and biological properties that are not commonly found in other similar compounds.

Properties

Molecular Formula

C7H9F2N3O

Molecular Weight

189.16 g/mol

IUPAC Name

1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine

InChI

InChI=1S/C7H9F2N3O/c8-4(9)5-11-6(12-13-5)7(10)2-1-3-7/h4H,1-3,10H2

InChI Key

AFZIMNHTNWFTRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=NOC(=N2)C(F)F)N

Origin of Product

United States

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